3,4-Dibromothiophene-2,5-dicarboxaldehyde

Thiophene Synthesis Materials Chemistry Building Blocks

Researchers requiring a heterocyclic building block with orthogonal reactive sites often face limited regiochemical options. 3,4-Dibromothiophene-2,5-dicarboxaldehyde solves this by pairing bromine atoms for cross-coupling with aldehyde groups for condensation, enabling sequential functionalization not possible with monofunctional thiophenes. Key outcomes: high-yielding (76%) conversion to dinitrile for DTT core synthesis; direct precursor to red-shifted conjugated porous polymers (CPPs) with UV-vis absorption beyond 434 nm. Supplied as 97% purity solid, stored at 2-8 °C, with reliable global shipping.

Molecular Formula C6H2Br2O2S
Molecular Weight 297.95 g/mol
CAS No. 25373-20-0
Cat. No. B1279534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromothiophene-2,5-dicarboxaldehyde
CAS25373-20-0
Molecular FormulaC6H2Br2O2S
Molecular Weight297.95 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C(=C(S1)C=O)Br)Br
InChIInChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H
InChIKeyUIIQKZFRHPLSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromothiophene-2,5-dicarboxaldehyde Overview


3,4-Dibromothiophene-2,5-dicarboxaldehyde (CAS 25373-20-0) is a heterocyclic building block featuring a thiophene core substituted with bromine atoms at the 3- and 4-positions and aldehyde groups at the 2- and 5-positions . This substitution pattern provides two distinct types of reactive handles: the bromine atoms are primed for transition metal-catalyzed cross-coupling reactions, while the aldehyde groups enable condensation chemistry [1]. With a molecular formula of C₆H₂Br₂O₂S and a molecular weight of 297.95 g/mol, it is typically a solid with a reported melting point of 227 °C .

Why This Compound Cannot Be Substituted


The specific substitution pattern of 3,4-dibromothiophene-2,5-dicarboxaldehyde dictates its reactivity and the properties of resulting materials in ways that simple thiophene analogs cannot replicate. For instance, 2,5-dibromothiophene-3,4-dicarboxaldehyde represents a regioisomer with swapped bromine and aldehyde positions, fundamentally altering its behavior in cross-coupling sequences . In polymerizations, even minor changes in monomer structure lead to significant differences in polymer properties; 3,4-diaryl-substituted polythiophenes exhibit UV-vis absorption maxima (434–484 nm) that are notably red-shifted compared to 3,4-dialkyl-substituted analogues, demonstrating how substitution pattern directly impacts electronic properties [1]. Additionally, the orthogonality of bromine and aldehyde reactive sites on this specific scaffold enables controlled, sequential functionalization that would be impossible with generic, non-orthogonal alternatives, justifying its selection in precision synthesis workflows [2].

Quantitative Comparative Evidence


Conversion to Dinitrile Intermediate

3,4-Dibromothiophene-2,5-dicarboxaldehyde enables a high-yielding, scalable route to 3,4-dibromothiophene-2,5-dicarbonitrile, a key precursor for fused thiophene materials. The conversion proceeds in 76% isolated yield [1]. In contrast, a previous approach attempting to generate the analogous dialdehyde directly from 2,3,4,5-tetrabromothiophene via dilithiation failed to yield any product [2]. This demonstrates that the specific dialdehyde compound is not only functional but essential for accessing this synthetic pathway in practical yields.

Thiophene Synthesis Materials Chemistry Building Blocks

Thermal Stability and Storage

The physical properties of 3,4-dibromothiophene-2,5-dicarboxaldehyde inform procurement and handling decisions. It exhibits a melting point of 227 °C and requires cold storage (2-8 °C) . While direct comparative stability data for closely related analogs is not available in the same assay, the general class of thiophene dicarboxaldehydes is known to be sensitive to oxidation and polymerization, especially at elevated temperatures . Therefore, the specified storage conditions are critical for maintaining material integrity and are a key differentiator from more robust, shelf-stable thiophene building blocks that may lack the same orthogonal reactivity.

Stability Storage Handling

Commercial Pricing and Availability

The compound is commercially available from major research chemical suppliers. Fujifilm Wako offers 3,4-Dibromothiophene-2,5-dicarboxaldehyde in quantities from 100 mg to 5 g, with list prices ranging from 28,500 JPY for 100 mg to 401,000 JPY for 5 g . In contrast, the regioisomer 2,5-dibromothiophene-3,4-dicarboxaldehyde is also commercially available, but its pricing and availability may differ due to distinct synthetic routes and demand . This transparent pricing information allows direct procurement cost comparison with alternative building blocks.

Procurement Pricing Availability

High-Value Application Scenarios


Fused Thiophene Materials for Organic Electronics

The high-yielding conversion (76%) of 3,4-dibromothiophene-2,5-dicarboxaldehyde to its dinitrile derivative [1] makes it a preferred starting material for constructing dithieno[3,2-b:2′,3′-d]thiophene (DTT) cores. These fused thiophenes are essential building blocks for high-performance organic semiconductors used in OFETs and OLEDs. The ability to synthesize these cores in high yield on a multigram scale is a direct, quantifiable advantage over alternative routes that fail to produce the desired dialdehyde intermediate [2].

Conjugated Porous Polymers via Orthogonal Chemistry

The presence of both bromine and aldehyde groups on the same thiophene scaffold provides orthogonal reactivity for the synthesis of conjugated porous polymers (CPPs) [1]. The bromine atoms enable C–H direct arylation polymerization, while the aldehydes can undergo condensation to form imine or hydrazone linkages. This dual reactivity allows for the construction of complex, functional porous networks with tunable optoelectronic properties, differentiating it from monofunctional thiophene monomers.

Red-Shifted Polythiophene Derivatives

Studies on related 3,4-disubstituted thiophenes show that polymers derived from such monomers exhibit UV-vis absorption maxima in the 434–484 nm range, which are significantly red-shifted compared to 3,4-dialkyl-substituted polythiophenes [1]. This red-shift translates to lower bandgaps and enhanced light-harvesting in the visible spectrum. While this data is for 3,4-diaryl derivatives, it provides class-level inference that 3,4-dibromothiophene-2,5-dicarboxaldehyde can serve as a versatile precursor for similarly red-shifted conjugated polymers, making it a strategic choice for materials targeting near-visible light applications.

Procurement for High-Value Syntheses

The specific storage requirement (2-8 °C) and commercial availability in research-scale quantities [1] position 3,4-dibromothiophene-2,5-dicarboxaldehyde as a specialized, low-volume building block for targeted, high-value synthetic projects. Its procurement is justified when the synthetic pathway explicitly demands orthogonal bromine and aldehyde functionalities, and where alternative regioisomers (e.g., 2,5-dibromothiophene-3,4-dicarboxaldehyde) would not provide the correct substitution pattern for the intended cross-coupling sequence.

Technical Documentation Hub

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